p-Toluenesulfonic acid monohydrate
Overview
Description
p-Toluenesulfonic acid monohydrate: is an organic compound with the chemical formula C₇H₈O₃S·H₂O . It is a white, highly hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . The compound is widely used in organic synthesis due to its strong acidic properties, which make it a versatile catalyst in various chemical reactions .
Mechanism of Action
Target of Action
p-Toluenesulfonic acid monohydrate, also known as PTSA or TsOH, is primarily used as a catalyst in organic synthesis . It doesn’t have a specific biological target but interacts with a variety of organic compounds to facilitate chemical reactions .
Mode of Action
PTSA is a strong organic acid . It acts as a catalyst in various reactions, including acetalization of an aldehyde, Fischer–Speier esterification, and transesterification reactions . It can also serve as an intermediate in esterification and reductive amination reactions . The tosyl group (CH3C6H4SO2), often abbreviated as Ts or Tos, is known for its electron-withdrawing properties, making tosylate esters good leaving groups for nucleophilic attack or elimination .
Biochemical Pathways
As a catalyst, PTSA doesn’t directly participate in biochemical pathways but facilitates chemical reactions in organic synthesis. For example, it can catalyze the formation of 1,3,5-trisubstituted pyrazoles derivatives, selenated ketene dithioacetals, triazoloquinazolinone, and benzimidazoquinazolinone derivatives .
Pharmacokinetics
Like other strong acids, it is expected to have high reactivity and low bioavailability .
Result of Action
The primary result of PTSA’s action is the facilitation of chemical reactions. It helps in the formation of various organic compounds, enhancing the efficiency of reactions and increasing the yield of desired products .
Action Environment
The action of PTSA is influenced by environmental factors such as temperature, concentration, and the presence of other reactants. It is hygroscopic and soluble in water, alcohols, and other polar organic solvents . Its reactivity can be affected by the pH of the environment . It is stable under normal conditions but can react with strong oxidizing agents, strong bases, and most common metals .
Biochemical Analysis
Biochemical Properties
p-Toluenesulfonic acid monohydrate plays a significant role in biochemical reactions. Its high acidity helps activate different organic functional groups
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Toluenesulfonic acid monohydrate is typically prepared by the sulfonation of toluene. The reaction involves treating toluene with sulfuric acid, resulting in the formation of p-toluenesulfonic acid. The monohydrate form is obtained by crystallizing the compound from its aqueous solution .
Industrial Production Methods: On an industrial scale, p-toluenesulfonic acid is produced by the sulfonation of toluene using sulfuric acid. The process involves the following steps:
Sulfonation: Toluene is reacted with sulfuric acid to produce p-toluenesulfonic acid.
Crystallization: The crude product is dissolved in water and then crystallized to obtain the monohydrate form.
Chemical Reactions Analysis
Types of Reactions: p-Toluenesulfonic acid monohydrate undergoes various types of chemical reactions, including:
Esterification: It acts as a catalyst in the esterification of carboxylic acids with alcohols.
Acetalization: It catalyzes the formation of acetals from aldehydes and alcohols.
Transesterification: It is used in the transesterification of esters with alcohols.
Common Reagents and Conditions:
Esterification: Typically involves carboxylic acids and alcohols in the presence of this compound as a catalyst.
Acetalization: Involves aldehydes and alcohols under acidic conditions.
Transesterification: Involves esters and alcohols with this compound as a catalyst.
Major Products:
Esterification: Produces esters and water.
Acetalization: Produces acetals and water.
Transesterification: Produces new esters and alcohols.
Scientific Research Applications
p-Toluenesulfonic acid monohydrate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a catalyst in various organic reactions, such as esterification, acetalization, and transesterification.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical compounds, improving the solubility and stability of active pharmaceutical ingredients.
Polymer Chemistry: It is used in the synthesis of polymers and resins.
Materials Science: It is used in the preparation of various bioactive compounds via multicomponent condensation reactions.
Analytical Chemistry: It is used as an analytical standard and in the study of enzyme catalysis and reaction mechanisms.
Comparison with Similar Compounds
Benzenesulfonic Acid: Similar in structure but lacks the methyl group present in p-toluenesulfonic acid.
Sulfanilic Acid: Contains an amino group instead of the methyl group.
Methanesulfonic Acid: A simpler sulfonic acid with a single carbon atom.
Uniqueness: p-Toluenesulfonic acid monohydrate is unique due to its combination of strong acidity and organic solubility. This makes it a versatile catalyst in organic synthesis, capable of facilitating a wide range of reactions under mild conditions .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIFKLIQANRMOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104-15-4 (Parent) | |
Record name | p-Toluenesulfonic acid monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5044316 | |
Record name | 4-Methylbenzenesulfonic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystalline solid; [Alfa Aesar MSDS] | |
Record name | 4-Methylbenzenesulfonic acid hydrate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Toluenesulfonic acid monohydrate | |
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CAS No. |
6192-52-5 | |
Record name | p-Toluenesulfonic acid monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6192-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Toluenesulfonic acid monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzenesulfonic acid hydrate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylbenzenesulfonic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonic acid, 4-methyl-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | toluene-4-sulphonic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-TOLUENESULFONIC ACID MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BTO78GAFF | |
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Retrosynthesis Analysis
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